molecular formula C8H17O3P B14354651 Oct-1-EN-2-ylphosphonic acid CAS No. 91126-71-5

Oct-1-EN-2-ylphosphonic acid

Cat. No.: B14354651
CAS No.: 91126-71-5
M. Wt: 192.19 g/mol
InChI Key: RSMJJRYOKGMFRG-UHFFFAOYSA-N
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Description

Oct-1-EN-2-ylphosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to an oct-1-en-2-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oct-1-EN-2-ylphosphonic acid typically involves the reaction of oct-1-en-2-ol with phosphorous acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid, to facilitate the formation of the phosphonic acid group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems for monitoring and adjusting reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Oct-1-EN-2-ylphosphonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine compounds, and substituted organophosphorus compounds.

Scientific Research Applications

Oct-1-EN-2-ylphosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphorous metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Oct-1-EN-2-ylphosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonic acid group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial effects.

Comparison with Similar Compounds

Similar Compounds

    Phosphonic Acid: A simpler analog with similar chemical properties but lacking the oct-1-en-2-yl chain.

    Oct-1-en-2-ol: The precursor alcohol used in the synthesis of Oct-1-EN-2-ylphosphonic acid.

    Phosphine Derivatives: Compounds with a phosphine group instead of a phosphonic acid group.

Uniqueness

This compound is unique due to the presence of both the oct-1-en-2-yl chain and the phosphonic acid group

Properties

CAS No.

91126-71-5

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

oct-1-en-2-ylphosphonic acid

InChI

InChI=1S/C8H17O3P/c1-3-4-5-6-7-8(2)12(9,10)11/h2-7H2,1H3,(H2,9,10,11)

InChI Key

RSMJJRYOKGMFRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=C)P(=O)(O)O

Origin of Product

United States

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